4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide
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Overview
Description
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is an organic compound with the molecular formula C16H14N2O3S and a molecular weight of 314.4 g/mol. This compound features a naphthalene ring system substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, which is further connected to a pyridine ring at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Naphthalene Sulfonamide Core: The initial step involves the sulfonation of naphthalene to introduce the sulfonamide group
Methoxylation: The methoxy group is introduced at the 4-position of the naphthalene ring through a nucleophilic substitution reaction using methanol and a suitable base.
Pyridine Substitution: The final step involves the coupling of the pyridine ring to the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy and pyridine groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or pyridine derivatives are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and pyridine groups may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Sulfonamides: Compounds with similar sulfonamide groups attached to the naphthalene ring.
Pyridine Derivatives: Compounds containing pyridine rings with various substituents.
Methoxy-Naphthalenes: Naphthalene derivatives with methoxy groups at different positions.
Uniqueness
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, including the methoxy, pyridine, and sulfonamide groups. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-methoxy-N-pyridin-4-ylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-15-6-7-16(14-5-3-2-4-13(14)15)22(19,20)18-12-8-10-17-11-9-12/h2-11H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETQLUUATUHVEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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